PLP (139-151) (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PLP (139-151) (trifluoroacetate salt) is an encephalitogenic peptide fragment derived from myelin proteolipid protein (PLP). This compound is known for its ability to induce experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, in laboratory animals . The peptide sequence of PLP (139-151) is L-histidyl-L-seryl-L-leucylglycyl-L-lysyl-L-tryptophyl-L-leucylglycyl-L-histidyl-L-prolyl-L-α-aspartyl-L-lysyl-L-phenylalanine .
Preparation Methods
Synthetic Routes and Reaction Conditions
PLP (139-151) (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next protected amino acid is added and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of PLP (139-151) (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized for yield and purity, and stringent quality control measures are implemented to ensure the final product meets required specifications .
Chemical Reactions Analysis
Types of Reactions
PLP (139-151) (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine
Cleavage Reagents: TFA, water, triisopropylsilane (TIS)
Major Products
The major product of the synthesis is the PLP (139-151) peptide itself. During hydrolysis, smaller peptide fragments and individual amino acids may be formed .
Scientific Research Applications
PLP (139-151) (trifluoroacetate salt) has several scientific research applications:
Immunology: Used to induce EAE in mice, serving as a model for studying multiple sclerosis and testing potential treatments.
Neuroscience: Investigates the mechanisms of demyelination and axonal injury in the central nervous system.
Autoimmunity: Studies the immune response and the role of specific T cells in autoimmune diseases.
Drug Development: Evaluates the efficacy of new therapeutic agents targeting multiple sclerosis and other neurodegenerative disorders.
Mechanism of Action
PLP (139-151) (trifluoroacetate salt) exerts its effects by mimicking a fragment of the myelin proteolipid protein. When introduced into laboratory animals, it induces an autoimmune response, leading to the formation of inflammatory foci, axonal injury, and demyelination in the spinal cord. This process involves the activation of specific T cells that recognize the peptide, leading to an immune-mediated attack on the myelin sheath .
Comparison with Similar Compounds
Similar Compounds
[Leu144, Arg147]-PLP (139-151) (trifluoroacetate salt): A mutant peptide fragment with substitutions at positions 144 and 147.
PLP (178-191): Another peptide fragment of myelin proteolipid protein used in similar research applications.
Myelin Oligodendrocyte Glycoprotein (MOG) (92-106): A peptide used to induce EAE in mice.
Uniqueness
PLP (139-151) (trifluoroacetate salt) is unique due to its specific sequence and its ability to reliably induce EAE in laboratory animals. This makes it a valuable tool for studying multiple sclerosis and testing potential therapeutic agents .
Properties
Molecular Formula |
C74H105F3N20O19 |
---|---|
Molecular Weight |
1635.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C72H104N20O17.C2HF3O2/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44;3-2(4,5)1(6)7/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109);(H,6,7)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m0./s1 |
InChI Key |
XUIHONJLEQCVEQ-OVFYYFFASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.